![molecular formula C36H58FeP2 B2604665 (R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine CAS No. 849924-76-1](/img/structure/B2604665.png)

(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

sold in collaboration with Solvias AG

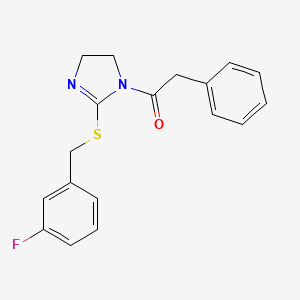

(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine is a chiral ferrocenyl diphosphine ligand.

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

Josiphos SL-J505-2 is widely employed as a chiral ligand in asymmetric catalysis. Its unique structure, featuring a ferrocenyl backbone and two phosphine groups, imparts excellent stereocontrol during chemical reactions. Researchers use it in various transformations, such as asymmetric hydrogenation, Suzuki-Miyaura cross-coupling, and Stille reactions. The ligand’s ability to facilitate enantioselective processes makes it indispensable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Transition Metal-Catalyzed Reactions

The compound’s ferrocenyl-based backbone allows it to coordinate with transition metals effectively. As a result, Josiphos SL-J505-2 serves as a ligand in metal-catalyzed reactions. It enhances the reactivity of metal complexes, enabling transformations like C-C bond formation, C-H activation, and cross-coupling reactions. Researchers appreciate its stability, ease of handling, and compatibility with various metal catalysts .

Palladium-Catalyzed Cross-Coupling Reactions

Josiphos SL-J505-2 finds extensive use in palladium-catalyzed cross-coupling reactions. These reactions involve the coupling of two different carbon atoms, leading to the formation of complex organic molecules. The ligand’s steric and electronic properties influence the selectivity and efficiency of these transformations. Researchers often employ it in Suzuki-Miyaura, Heck, and Sonogashira reactions .

Hydrogenation Reactions

Hydrogenation, the addition of hydrogen to unsaturated compounds, is a fundamental process in organic synthesis. Josiphos SL-J505-2 acts as a ligand in asymmetric hydrogenation reactions. It enables the reduction of various functional groups, including ketones, imines, and olefins, with high enantioselectivity. The compound’s versatility makes it valuable for constructing chiral building blocks .

Phosphine Ligand for Transition Metals

As a phosphine ligand, Josiphos SL-J505-2 forms stable complexes with transition metals like palladium, rhodium, and iridium. These complexes participate in diverse transformations, such as carbon-carbon bond formation, allylic substitutions, and cycloadditions. The ligand’s robust coordination chemistry and tunable properties contribute to its widespread use in synthetic chemistry .

Organic Synthesis and Medicinal Chemistry

Josiphos SL-J505-2 plays a vital role in the synthesis of complex organic molecules. Its chiral nature allows chemists to create enantiopure compounds, essential for drug development. Medicinal chemists utilize it in the preparation of chiral intermediates and natural product derivatives. Additionally, the compound’s stability and compatibility with various reaction conditions make it a valuable tool in drug discovery .

Eigenschaften

InChI |

InChI=1S/C29H39P2.C5H5.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23H,1-9H3;1-5H;/t23-;;/m1../s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZYQALCGVODLB-MQWQBNKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@H](C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44FeP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Josiphos SL-J505-2 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2604583.png)

![1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2604584.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2604585.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B2604587.png)

![N-[2-[butyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2604588.png)

![(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2604589.png)

![2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid](/img/structure/B2604593.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2604598.png)

![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2604605.png)